(S)-2-Amino-N-thiophen-3-ylmethyl-propionamide
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Overview
Description
(S)-2-Amino-N-thiophen-3-ylmethyl-propionamide is a chiral compound featuring an amino group, a thiophene ring, and a propionamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available thiophene derivatives and amino acids.
Step-by-Step Synthesis:
Industrial Production Methods
Industrial production may involve similar steps but optimized for large-scale synthesis. This includes:
Optimization of Reaction Conditions: Temperature, solvent choice, and reaction time are optimized for maximum yield.
Purification: Techniques such as crystallization, distillation, or chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiophene ring can undergo oxidation reactions, leading to sulfoxides or sulfones.
Reduction: The amide group can be reduced to an amine under specific conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (mCPBA) for thiophene oxidation.
Reduction: Lithium aluminum hydride (LiAlH4) for reducing the amide group.
Substitution: Alkyl halides or acyl chlorides for nucleophilic substitution at the amino group.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: N-substituted derivatives.
Scientific Research Applications
Chemistry
Building Block: Used as a building block in the synthesis of more complex molecules.
Catalysis: Potential use in catalytic processes due to the presence of the thiophene ring.
Biology
Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes due to its structural similarity to natural substrates.
Protein Binding: Studied for its ability to bind to proteins, influencing their function.
Medicine
Drug Development: Explored as a lead compound in the development of new pharmaceuticals, particularly for its potential anti-inflammatory and antimicrobial properties.
Industry
Material Science:
Mechanism of Action
The compound exerts its effects primarily through interactions with biological molecules. The thiophene ring can engage in π-π interactions with aromatic amino acids in proteins, while the amino and amide groups can form hydrogen bonds. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
®-2-Amino-N-thiophen-3-ylmethyl-propionamide: The enantiomer of the compound, which may have different biological activities.
Thiophene-2-carboxamide: Lacks the amino group, leading to different reactivity and applications.
2-Amino-3-thiophenecarboxylic acid: Contains a carboxylic acid group instead of the amide, affecting its chemical properties and uses.
Uniqueness
(S)-2-Amino-N-thiophen-3-ylmethyl-propionamide is unique due to its specific combination of functional groups, which confer distinct reactivity and potential biological activity. Its chiral nature also allows for enantioselective interactions in biological systems, making it a valuable compound for research and development.
Properties
IUPAC Name |
(2S)-2-amino-N-(thiophen-3-ylmethyl)propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2OS/c1-6(9)8(11)10-4-7-2-3-12-5-7/h2-3,5-6H,4,9H2,1H3,(H,10,11)/t6-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAJDYLDFQIFOAH-LURJTMIESA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=CSC=C1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)NCC1=CSC=C1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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